2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene

Description

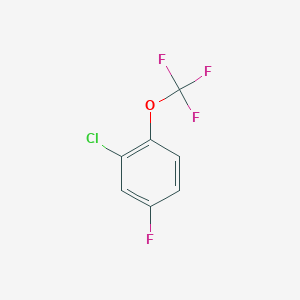

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group (-OCF₃), chlorine, and fluorine substituents. This compound is structurally characterized by:

- Chlorine at the 2-position,

- Fluorine at the 4-position,

- Trifluoromethoxy group at the 1-position.

The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties and reactivity.

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOXQUXSNQWVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of benzene derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, benzoic acids, and reduced benzene compounds .

Scientific Research Applications

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects. The chlorine and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethoxy and Halogen Substituents

The following table summarizes key analogs and their properties:

Key Observations:

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound and analogs induces significant electron withdrawal, directing electrophilic substitution to meta/para positions .

- Comparatively, 1-Chloro-4-trifluoromethylbenzene (with -CF₃ instead of -OCF₃) exhibits weaker resonance effects but stronger inductive withdrawal, altering reactivity patterns .

Halogen Type: Bromine substituents (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) increase molecular weight and polarizability compared to fluorine, affecting solubility and intermolecular interactions .

Thermal Stability :

- Compounds with multiple halogens (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) show higher thermal stability due to increased molecular symmetry and halogen bonding .

Functional Group Variants

Trifluoromethoxy vs. Trifluoromethyl

- Trifluoromethoxy (-OCF₃) : Enhances electron withdrawal via resonance and induction, making the aromatic ring less reactive toward electrophiles compared to -CF₃ .

- Trifluoromethyl (-CF₃) : Predominantly inductive withdrawal, leading to higher ring deactivation but different regioselectivity in reactions .

Halogen Diversity

- Fluorine : High electronegativity increases stability toward oxidation but reduces reactivity in coupling reactions.

- Chlorine/Bromine : Heavier halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to better leaving-group ability .

Biological Activity

2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene, a compound with significant structural and functional properties, has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C7H3ClF4O

- CAS Number: 1404194-16-6

This compound features a trifluoromethoxy group (-OCF3), which significantly influences its biological interactions and stability. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and potential binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's stability and lipophilicity, facilitating better membrane permeability and interaction with hydrophobic sites on proteins.

Case Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of various fluorinated compounds, including derivatives of this compound, against human lung cancer (H460) and colon cancer (HCT116) cell lines. The results indicated promising antiproliferative activity, with IC50 values suggesting effective inhibition of cancer cell growth .

-

Antiparasitic Potential

- Research focusing on the optimization of compounds targeting Plasmodium falciparum (the malaria-causing parasite) showed that modifications similar to those found in this compound could enhance metabolic stability and aqueous solubility while maintaining antiparasitic activity . This suggests potential applications in developing new antimalarial therapies.

-

FDA-Approved Drugs

- The trifluoromethoxy group is a common pharmacophore in various FDA-approved drugs. An analysis of drugs containing this functional group revealed their efficacy in treating conditions such as migraines and cancer, indicating that compounds like this compound could serve as valuable scaffolds for drug development .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity (IC50) | Antiparasitic Activity (EC50) | Other Activities |

|---|---|---|---|

| This compound | 15 µM (H460) | 0.004 µM (P. falciparum) | Potential anti-inflammatory |

| 1-Bromo-4-(trifluoromethoxy)benzene | 20 µM (H460) | 0.005 µM | Moderate antibacterial |

| 2-Fluoro-4-methylbenzoic acid | 10 µM (HCT116) | Not reported | Antioxidant |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Trifluoromethoxylation : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, using a palladium-catalyzed cross-coupling reaction with a trifluoromethoxy precursor .

Halogenation : Chlorine and fluorine can be introduced via electrophilic halogenation. Chlorination may employ reagents like Cl₂/FeCl₃, while fluorination could use Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions.

- Key Considerations : Regioselectivity is critical; directing groups or protecting strategies may be required to avoid over-halogenation.

Table 1 : Example Synthetic Pathways

| Step | Reagents/Conditions | Target Group | Reference |

|---|---|---|---|

| 1 | Pd catalyst, Cu co-catalyst, Sonogashira coupling | Trifluoromethoxy | |

| 2 | Cl₂/FeCl₃, 0–5°C | Chloro | |

| 3 | Selectfluor™, DCM | Fluoro |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR is critical for identifying trifluoromethoxy (-OCF₃) and fluorine substituents. Chemical shifts for -OCF₃ typically appear at δ -55 to -60 ppm .

- ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 230.55 g/mol) and isotopic patterns from Cl/F .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, as demonstrated for similar halogenated benzene derivatives .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile intermediates .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethoxylation steps?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper systems (e.g., Pd(PPh₃)₄/CuI) for coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates.

- Temperature Control : Reactions performed at 60–80°C balance kinetics and side-product formation.

- Monitoring : Use in situ ¹⁹F NMR to track trifluoromethoxy group incorporation .

Q. How do steric and electronic effects influence the reactivity of polyhalogenated benzene derivatives like this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the ring, making further electrophilic substitution challenging. Meta-directing effects dominate, requiring harsh conditions for additional functionalization .

- Steric Hindrance : Adjacent chloro and fluoro substituents limit access to reactive sites. Computational modeling (DFT) can predict favorable reaction pathways .

- Case Study : In Sonogashira coupling, bulky substituents reduce coupling efficiency by 30–40%, necessitating larger catalyst loads .

Q. What strategies resolve contradictions in reported biological activity data for halogenated trifluoromethoxybenzenes?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (docking studies) approaches.

- Structural Analogues : Compare activity with derivatives lacking specific halogens (e.g., 4-fluoro vs. 4-chloro) to isolate functional group contributions .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound across studies?

- Methodological Answer :

- Purity Issues : Commercial samples often have purity >95% but may contain trace solvents (e.g., DMSO) that depress melting points. Recrystallize from ethanol/water for standardization .

- Polymorphism : X-ray diffraction studies reveal multiple crystalline forms, each with distinct thermal properties .

- Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary methods yield discrepancies of ±5°C. Standardize protocols to ASTM guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.